molecular formula C19H17Br2NO3 B307813 (3Z)-5-BROMO-3-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-5-BROMO-3-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B307813
M. Wt: 467.2 g/mol
InChI Key: JFGJNWQOYVDJRA-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-5-BROMO-3-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine atoms and ethoxy groups attached to a dihydroindolone core. Its distinct chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-BROMO-3-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of bromine atoms into the aromatic ring.

    Ethoxylation: Addition of ethoxy groups to the aromatic ring.

    Condensation: Formation of the dihydroindolone core through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and ethoxylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-BROMO-3-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydroindolone core to an indolone structure.

    Reduction: Reduction of the bromine atoms to hydrogen atoms.

    Substitution: Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an indolone derivative, while reduction could produce a fully hydrogenated compound.

Scientific Research Applications

(3Z)-5-BROMO-3-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3Z)-5-BROMO-3-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: Another brominated compound with different functional groups.

    tert-Butyl carbamate: Contains a carbamate group and is used in different chemical reactions.

Uniqueness

What sets (3Z)-5-BROMO-3-[(3-BROMO-4,5-DIETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of bromine atoms and ethoxy groups attached to a dihydroindolone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17Br2NO3

Molecular Weight

467.2 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C19H17Br2NO3/c1-3-24-17-9-11(8-15(21)18(17)25-4-2)7-14-13-10-12(20)5-6-16(13)22-19(14)23/h5-10H,3-4H2,1-2H3,(H,22,23)/b14-7-

InChI Key

JFGJNWQOYVDJRA-AUWJEWJLSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Br)OCC

SMILES

CCOC1=C(C(=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Br)OCC

Origin of Product

United States

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